An In-Depth Technical Guide to 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol. This molecule belongs to the class of azo compounds and pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities. This guide details the chemical structure, physicochemical properties, a proposed synthesis protocol, and explores its potential as an antimicrobial and anticancer agent based on the activities of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Introduction
The pyrimidine nucleus is a fundamental building block in numerous biologically important molecules, including nucleic acids (cytosine, thymine, and uracil) and various vitamins and cofactors.[1] Consequently, pyrimidine derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] Similarly, azo compounds, characterized by the -N=N- functional group, are not only important as dyes but also exhibit a range of biological effects, including antibacterial and anticancer activities.[5][6]
The compound 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol combines both the pyrimidine and a substituted arylazo moiety. This unique structural combination suggests the potential for synergistic or novel biological activities. The presence of the chlorine atom on the phenyl ring, an electron-withdrawing group, may further influence its biological profile. This guide aims to consolidate the available information on this compound and provide a scientific basis for its further investigation.
Chemical Structure and Properties
The chemical structure of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is characterized by a pyrimidine ring substituted with two amino groups at positions 2 and 6, a hydroxyl group at position 4, and an azo group at position 5, which is linked to a 4-chlorophenyl group.
Chemical Structure
Caption: Chemical structure of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol.
Physicochemical Properties
While specific experimental data for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is limited in publicly available literature, the following properties can be predicted or are associated with its CAS number.
| Property | Value | Source |
| CAS Number | 6979-59-5 | [7] |
| Molecular Formula | C₁₀H₉ClN₆O | [7] |
| Molecular Weight | 264.67 g/mol | [7] |
| Appearance | Likely a colored solid | Inferred from related azo compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | 453.9ºC at 760 mmHg (Predicted) | [7] |
| Flash Point | 228.3ºC (Predicted) | [7] |
| Density | 1.7 g/cm³ (Predicted) | [7] |
Synthesis
The synthesis of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol can be achieved through a well-established chemical reaction known as diazo coupling. This process involves two key steps: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with an activated aromatic or heteroaromatic compound.
Synthesis Workflow
Caption: Proposed synthesis workflow for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for diazo coupling reactions involving similar substrates. Optimization of reaction conditions may be necessary.
Step 1: Preparation of 4-Chlorobenzenediazonium Chloride
-
Dissolve 4-chloroaniline (1 equivalent) in a suitable volume of aqueous hydrochloric acid (e.g., 2-3 M).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture at 0-5 °C for an additional 15-30 minutes after the addition is complete. The resulting solution contains the in situ generated 4-chlorobenzenediazonium chloride.
Step 2: Coupling with 2,6-Diamino-4-pyrimidinol
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In a separate flask, dissolve 2,6-diamino-4-pyrimidinol (1 equivalent) in an alkaline solution (e.g., aqueous sodium hydroxide or sodium carbonate) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold solution of 2,6-diamino-4-pyrimidinol with vigorous stirring.
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Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate should form.
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Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
Step 3: Purification
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF-water mixture) or by column chromatography on silica gel.
Potential Biological Activities
While no specific biological activity data for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol has been found in the reviewed literature, the activities of its constituent moieties provide a strong rationale for its investigation as a potential therapeutic agent.
Antimicrobial Activity
Both pyrimidine and azo compounds are known to possess antimicrobial properties.[1]
-
Pyrimidine Derivatives: Many pyrimidine derivatives exhibit a wide range of biological activities, including antibacterial and antifungal effects.[2] They are integral components of many clinically used drugs.
-
Azo Compounds: Azo compounds have demonstrated significant antibacterial and antifungal activity.[5][6] The presence of an electron-withdrawing group, such as the chlorine atom in the target molecule, has been shown in some cases to enhance the antimicrobial potency of azobenzene derivatives.
Proposed Mechanism of Antimicrobial Action: The antimicrobial mechanism of similar compounds is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The azo group can also be bioreduced in the microbial cell, leading to the formation of reactive species that can cause cellular damage.
Anticancer Activity
Pyrimidine and azo derivatives have also been explored for their potential as anticancer agents.
-
Pyrimidine Derivatives: The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them prime candidates for the development of anticancer drugs that can interfere with nucleic acid synthesis and cell proliferation.[3][4]
-
Azo Compounds: Certain azo compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.[5] Their mechanism of action can involve intercalation into DNA, inhibition of topoisomerases, or induction of apoptosis.
Potential Anticancer Mechanism: It is plausible that 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol could exert anticancer effects by acting as an antimetabolite, interfering with DNA replication and repair processes, or by inducing apoptosis through various signaling pathways.
Future Directions
The information compiled in this guide highlights 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol as a compound of interest for further investigation. Key future research directions should include:
-
Synthesis and Characterization: A definitive synthesis and full characterization of the compound, including NMR, IR, UV-Vis, and mass spectrometry, are essential to confirm its structure and purity.
-
Physicochemical Profiling: Experimental determination of its solubility, melting point, and other physicochemical properties will be crucial for its formulation and further biological testing.
-
Biological Evaluation: Comprehensive in vitro and in vivo studies are required to evaluate its antimicrobial spectrum and anticancer activity against a panel of relevant microbial strains and cancer cell lines.
-
Mechanism of Action Studies: Elucidation of its mechanism of action will be critical for understanding its therapeutic potential and for guiding the design of more potent and selective analogs.
Conclusion
2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is a molecule with significant potential in the field of medicinal chemistry. Its hybrid structure, combining the pharmacologically active pyrimidine and arylazo scaffolds, makes it a promising candidate for the development of new antimicrobial and anticancer agents. This technical guide provides a solid foundation for initiating such research endeavors.
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